molecular formula C7H18N2O2 B2992577 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol CAS No. 1249826-70-7

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

Cat. No.: B2992577
CAS No.: 1249826-70-7
M. Wt: 162.233
InChI Key: BTCKKHFSYWVSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol” is a chemical compound with the molecular formula C5H14N2O . It is also known by other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol” and "Ethanol, 2-[(2-aminoethyl)methylamino]-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 118.177 Da and the monoisotopic mass is 118.110611 Da .


Physical and Chemical Properties Analysis

“this compound” is a colorless to yellowish liquid with an amine-like odor . It is miscible with water in all proportions . It has a molecular weight of 104.1509 .

Scientific Research Applications

Synaptic and Neural Effects

Research into ethanol's effects on synaptic and neural functions provides insights into the broader category of alcohols and their derivatives, including 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol. Ethanol impacts synaptic function through its action on proteins involved in synaptic transmission. Studies have shown that acute ethanol exposure can either activate or inhibit these proteins, while chronic exposure may lead to compensatory or homeostatic effects. Understanding these mechanisms is crucial for developing treatments for alcohol-related disorders and could inform the study of related compounds (Lovinger & Roberto, 2023).

Environmental Impact and Biodegradation

The environmental fate of ethanol and its derivatives, including potential compounds like this compound, has been a subject of study, particularly in relation to soil and groundwater contamination. Ethanol derivatives such as ethyl tert-butyl ether (ETBE) undergo biodegradation through aerobic processes, primarily through hydroxylation. Understanding these processes is vital for assessing the environmental impact of such compounds and developing strategies for remediation and pollution prevention (Thornton et al., 2020).

Biochemical Interactions and Toxicity

The metabolic pathways and toxicity of ethanol and its derivatives offer a framework for studying compounds like this compound. Ethanol's metabolism involves several pathways, including the microsomal ethanol-oxidizing system (MEOS), which plays a role in the metabolic tolerance and adverse effects associated with chronic ethanol consumption. Research in this area can guide the development of therapeutic interventions and inform safety assessments for related chemical compounds (Lieber, 1999).

Renewable Energy and Sustainable Materials

Ethanol and its derivatives are explored as renewable energy sources and precursors for sustainable materials. Studies on the conversion of biomass into ethanol and further into valuable chemicals and fuels underscore the potential of ethanol derivatives in contributing to a sustainable economy. Research in this area can provide insights into the utilization of this compound and similar compounds in renewable energy and material science applications (Swati et al., 2013).

Safety and Hazards

This compound is moderately toxic by skin contact and mildly toxic by ingestion. It is a severe eye and skin irritant. When heated to decomposition, it emits toxic fumes of NOx . It is classified as Eye Dam. 1 - Repr. 1B - Skin Corr. 1B - Skin Sens. 1 - STOT SE 3 .

Properties

IUPAC Name

2-[2-[2-aminoethyl(methyl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c1-9(3-2-8)4-6-11-7-5-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCKKHFSYWVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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